molecular formula C19H24O4 B8043343 2,2-Bis((benzyloxy)methyl)propane-1,3-diol

2,2-Bis((benzyloxy)methyl)propane-1,3-diol

Cat. No.: B8043343
M. Wt: 316.4 g/mol
InChI Key: QEYZDOXPFJBVTM-UHFFFAOYSA-N
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Description

2,2-Bis((benzyloxy)methyl)propane-1,3-diol is an organic compound with the molecular formula C18H22O4 It is characterized by the presence of two benzyloxymethyl groups attached to a 1,3-propanediol backbone

Preparation Methods

The synthesis of 2,2-Bis((benzyloxy)methyl)propane-1,3-diol typically involves the reaction of 1,3-propanediol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 1,3-propanediol are replaced by benzyloxymethyl groups. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to achieve high yields.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient separation techniques to purify the final product.

Chemical Reactions Analysis

2,2-Bis((benzyloxy)methyl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the benzyloxymethyl groups to benzyl alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxymethyl groups can be substituted with other functional groups through reactions with nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Bis((benzyloxy)methyl)propane-1,3-diol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, including resins and coatings.

Mechanism of Action

The mechanism by which 2,2-Bis((benzyloxy)methyl)propane-1,3-diol exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of benzyloxymethyl groups, which can undergo various chemical transformations. In biological systems, the compound may interact with molecular targets through its functional groups, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar compounds to 2,2-Bis((benzyloxy)methyl)propane-1,3-diol include:

    2,2-Bis(benzyloxymethyl)propionic acid: This compound has a similar structure but contains a carboxylic acid group instead of hydroxyl groups.

    2,2-Bis(hydroxymethyl)propionic acid: This compound lacks the benzyloxymethyl groups and has hydroxyl groups instead.

    2,2-Bis(benzyloxymethyl)propane-1,3-diol: This is another structural isomer with similar functional groups but different spatial arrangement.

Properties

IUPAC Name

2,2-bis(phenylmethoxymethyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c20-13-19(14-21,15-22-11-17-7-3-1-4-8-17)16-23-12-18-9-5-2-6-10-18/h1-10,20-21H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYZDOXPFJBVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)(CO)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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